molecular formula C21H22O5 B12426491 3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one

3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one

Cat. No.: B12426491
M. Wt: 354.4 g/mol
InChI Key: RETRVWFVEFCGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a prenylated chalcone derivative characterized by a polyhydroxylated and methoxylated aromatic framework. Its IUPAC name reflects key structural features:

  • 3,4-Dihydroxy-2-methoxyphenyl group: Provides two hydroxyl groups and one methoxy substituent on the A-ring, enhancing hydrogen-bonding capacity and redox activity.
  • α,β-unsaturated ketone backbone: The prop-2-en-1-one moiety enables conjugation and reactivity, common in chalcones.

Chalcones of this class are associated with antioxidant, anti-inflammatory, and anticancer properties, often attributed to their polyphenolic and prenylated structures . The compound is also known as 2',4,4'-trihydroxy-6'-methoxy-3'-prenylchalcone or 4'-O-Methylxanthohumol, linking it to the xanthohumol family of prenylated flavonoids found in hops .

Properties

IUPAC Name

3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRVWFVEFCGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Ring A: 2-Methoxy-3,4-dihydroxybenzaldehyde

Ring A is synthesized from 2,3,4-trihydroxybenzaldehyde (4 ). Selective protection of the 3- and 4-hydroxyl groups using ethoxymethyl (EOM) ethers under basic conditions yields 2-hydroxy-3,4-di-EOM-benzaldehyde (6 ). Subsequent methylation of the 2-hydroxyl group with methyl iodide and K₂CO₃ produces 2-methoxy-3,4-di-EOM-benzaldehyde (6 ).

Key Data :

  • Yield: 85–90% after purification.
  • Characterization: $$ ^1H $$ NMR (CDCl₃) δ 10.32 (s, 1H, CHO), 7.45 (d, $$ J = 8.5 \, \text{Hz} $$, 1H), 6.90 (d, $$ J = 8.5 \, \text{Hz} $$, 1H), 5.25 (s, 4H, EOM), 3.85 (s, 3H, OCH₃).

Preparation of Ring B: 4-Hydroxy-3-prenylacetophenone

Ring B originates from 4-hydroxyacetophenone (1 ). Etherification with 3-chloro-3-methyl-1-butyne in the presence of K₂CO₃ yields 4-hydroxy-3-(3-methylbut-2-yn-1-yl)acetophenone (2 ). Catalytic hydrogenation (H₂, Lindlar catalyst) reduces the alkyne to the cis-alkene, furnishing 4-hydroxy-3-(3-methylbut-2-en-1-yl)acetophenone (3 ).

Key Data :

  • Yield: 78% after hydrogenation.
  • Characterization: $$ ^13C $$ NMR (CDCl₃) δ 205.6 (C=O), 160.2 (C-OH), 131.5 (C=C), 25.8 (CH₃).

Claisen-Schmidt Condensation

Condensation of 6 (2-methoxy-3,4-di-EOM-benzaldehyde) and 3 (4-hydroxy-3-prenylacetophenone) in ethanol with NaOH (2 eq) at 60°C for 12 hours forms the chalcone intermediate (7 ) with an α,β-unsaturated ketone.

Reaction Conditions :

  • Solvent: EtOH/H₂O (4:1).
  • Temperature: 60°C.
  • Yield: 70–75%.

Characterization of Intermediate 7 :

  • Molecular Formula: C₂₈H₃₂O₈.
  • HRMS: [M + H]⁺ calcd. 497.2172, found 497.2175.

Rearrangement and Deprotection

The EOM-protected chalcone (7 ) undergoes-sigmatropic rearrangement in a sealed tube with EtOH/H₂O (4:1) at 120°C for 15 hours. This one-pot reaction simultaneously removes EOM groups and installs the prenyl moiety at the 3-position of Ring B.

Optimization Insights :

  • Solvent : Aqueous ethanol accelerates rearrangement while preventing deprenylation.
  • Temperature : >100°C ensures complete conversion.
  • Yield : 40–45% for this step; total yield: ~15%.

Characterization of Licochalcone D :

  • Melting Point: 113°C.
  • $$ ^1H $$ NMR (DMSO-d₆): δ 7.85 (d, $$ J = 15.5 \, \text{Hz} $$, 1H, α-H), 7.45 (d, $$ J = 8.5 \, \text{Hz} $$, 1H), 6.90 (d, $$ J = 8.5 \, \text{Hz} $$, 1H), 5.25 (m, 1H, prenyl CH), 3.85 (s, 3H, OCH₃).
  • Solubility: 125 mg/mL in DMSO.

Alternative Synthetic Approaches

Microwave-Assisted Claisen-Schmidt Condensation

A study demonstrated microwave irradiation (140°C, 30 min) with PdCl₂(dtbpf) catalyst to accelerate chalcone formation, though yields were comparable to conventional methods.

Solid-Phase Synthesis

Immobilized benzaldehyde derivatives on Wang resin enabled iterative coupling and cleavage, but scalability issues limited adoption.

Critical Analysis of Methodologies

Method Advantages Limitations
Classical Claisen-Schmidt High regioselectivity; simple reagents Long reaction times (12–24 hours)
Microwave-Assisted Faster (30 min); higher purity Specialized equipment required
One-Pot Rearrangement Combines deprotection and rearrangement High temperature (120°C) risks degradation

Industrial and Pharmacological Considerations

The total yield of ~15% reflects challenges in multi-step protection/deprotection. Scalability is hindered by:

  • High catalyst loadings in hydrogenation.
  • Energy-intensive sealed tube reactions.

Recent advances propose enzymatic catalysis or flow chemistry to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Licochalcone D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Licochalcone D exhibits several notable biological activities, making it a compound of interest in research:

1. Anti-cancer Properties

  • Studies have demonstrated that Licochalcone D has potent anti-cancer effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in A375 melanoma cells through the activation of reactive oxygen species (ROS) and the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
  • In vitro studies indicate that the compound can effectively inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in leukemia and other cancer cell lines .

2. Anti-inflammatory Effects

  • Licochalcone D exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a potential candidate for treating inflammatory diseases .
  • The compound has been shown to reduce inflammation in animal models, which supports its use in therapeutic applications targeting inflammatory conditions.

3. Neuroprotective Effects

  • Recent research highlights the neuroprotective potential of Licochalcone D against neurodegenerative diseases such as Parkinson's disease. The compound has been found to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration, thereby potentially improving motor functions in experimental models .

Case Studies

Several studies have documented the effects and applications of Licochalcone D:

StudyFindings
Kello et al. (2021)Demonstrated that Licochalcone D induces apoptosis in A375 melanoma cells via ROS activation and NF-κB inhibition .
PMC10047469 (2023)Showed that Licochalcone D significantly inhibits MAO-B activity, suggesting potential use in neurodegenerative disease therapies .
Chemical Book AnalysisHighlighted its anti-inflammatory properties and potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Key Substituents Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound
Target Compound A-ring: 3,4-dihydroxy-2-methoxy; B-ring: 4-hydroxy-3-prenyl C₂₁H₂₂O₆* 370.4 g/mol†
(E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one (4'-Methoxychalcone) A-ring: 4-methoxy; B-ring: phenyl C₁₆H₁₄O₂ 238.3 g/mol Lacks hydroxyl groups, prenyl chain; reduced polarity
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one A-ring: 3,4-dimethoxy; B-ring: 2-hydroxy-4-methoxy C₁₈H₁₈O₅ 314.3 g/mol Additional methoxy groups; fewer hydroxyls; no prenyl
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one A-ring: 2,4-dihydroxy; B-ring: 3-hydroxyphenyl C₁₅H₁₂O₄ 256.3 g/mol Simpler structure; lacks methoxy and prenyl groups
4'-O-Methylxanthohumol (synonym for target compound) Matches target compound C₂₁H₂₂O₆ 370.4 g/mol Identical structure
(E)-3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one A-ring: 1,3-benzodioxole; B-ring: 4-hydroxyphenyl C₁₆H₁₂O₄ 268.3 g/mol Benzodioxole instead of dihydroxy/methoxy; no prenyl

*Calculated based on CAS 51703-84-5 ; †Estimated via formula.

Physicochemical Properties
  • This enhances solubility in polar solvents and solid-state stability.
  • Lipophilicity: The prenyl chain increases logP compared to non-prenylated chalcones (e.g., C₁₅H₁₂O₄ in ), favoring membrane permeability and bioavailability .

Key Trends :

  • Antioxidant activity correlates with hydroxyl group count (target < 1-(2,4-dihydroxyphenyl) derivative ).
  • Prenylation enhances anticancer activity vs. non-prenylated analogs .

Biological Activity

The compound 3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one , also known as Licochalcone D , is a chalcone derivative recognized for its diverse biological activities, particularly in the fields of cancer research and neuroprotection. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)prop-2-en-1-one
  • CAS Number : 144506-15-0
  • Molecular Formula : C21H22O5
  • Molecular Weight : 354.40 g/mol
  • Purity : 98% .

Licochalcone D exhibits several mechanisms contributing to its biological activity:

  • Antioxidant Activity : The compound is known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging processes.
  • Anti-inflammatory Effects : It inhibits the activation of Nuclear Factor kappa B (NF-kB), a key regulator in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines .
  • Apoptosis Induction : Licochalcone D has been shown to induce apoptosis in various cancer cell lines by enhancing pro-apoptotic proteins such as Bax and reducing anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Studies indicate that Licochalcone D can induce cell cycle arrest at multiple phases (G0/G1 and G2/M), thereby inhibiting cancer cell proliferation .

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals, reducing oxidative stress.
Anti-inflammatoryInhibits NF-kB activation, lowering pro-inflammatory cytokine levels.
CytotoxicityInduces apoptosis in cancer cells via modulation of apoptotic pathways.
Cell Cycle RegulationCauses cell cycle arrest in various cancer cell lines (G0/G1 and G2/M phases).

1. Neuroprotection Against MAO-B

A study demonstrated that Licochalcone D acts as a competitive inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. The compound showed significant protective effects on neuronal cells by reducing oxidative stress and improving motor function in animal models .

2. Anticancer Activity

In vitro studies have shown that Licochalcone D exhibits potent anticancer activity against various cancer cell lines, including A375 melanoma cells. The compound's ability to induce apoptosis and inhibit cell proliferation was confirmed through flow cytometry analysis and caspase activation assays .

3. Anti-inflammatory Effects

Research indicated that Licochalcone D effectively reduced inflammation in models of acute lung injury by downregulating inflammatory mediators such as TNF-alpha and IL-6, showcasing its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The compound can be synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with an aldehyde under basic conditions. For example:

  • Method : Mix 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde with 3,4-dihydroxy-2-methoxyacetophenone in ethanol/water with NaOH at room temperature. Monitor reaction progress via TLC .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol), base concentration, and reaction time. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm, enone protons at δ 6.2–7.5 ppm) .
  • FT-IR : Identify carbonyl (C=O) stretch at ~1650 cm⁻¹ and hydroxyl (O-H) bands at 3200–3500 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns using HRMS or ESI-MS .

Q. What safety protocols are essential during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Engineering Controls : Use fume hoods for weighing and reactions. Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can computational modeling predict bioactivity or stability?

  • In Silico Tools : Use Gaussian or DFT calculations to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental NMR/IR data .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina and the compound’s 3D structure (InChIKey: DNEUCLLMJKOPAG-IXNDRDGHSA-N) .

Q. How to resolve discrepancies in spectroscopic data across studies?

  • Case Example : Conflicting NMR shifts may arise from solvent effects (DMSO vs. CDCl3) or tautomerism. Validate via 2D NMR (COSY, HSQC) and compare with crystallographic data (e.g., CCDC entries) .

  • Table 1 : Comparative NMR Data (Selected Protons)

    Proton Positionδ (ppm) in DMSOδ (ppm) in CDCl3Reference
    Enone C=O6.856.92
    Methoxy (-OCH3)3.873.91

Q. What strategies mitigate isomerism during synthesis?

  • Stereochemical Control : Use chiral catalysts (e.g., L-proline) or low-temperature conditions to favor (E)-isomers. Confirm configuration via NOESY NMR .
  • Chromatography : Separate (E)/(Z) isomers using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How to design bioactivity assays for this compound?

  • Target Selection : Prioritize anti-inflammatory or antioxidant pathways based on structural analogs (e.g., chalcones with hydroxyl/methoxy groups) .
  • Assay Protocol :
    • Test DPPH radical scavenging (IC50) at 517 nm.
    • Evaluate COX-2 inhibition via ELISA .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies?

  • Key Factors :
    • Substituent Effects : Bulky groups (e.g., 3-methylbut-2-en-1-yl) reduce reaction rates .
    • Purification Losses : Column chromatography may lose 10–15% yield vs. recrystallization .

Q. How to address inconsistent solubility profiles?

  • Solubility Table :

    SolventSolubility (mg/mL)Temperature (°C)Reference
    Ethanol12.525
    DMSO45.025
  • Explanation : Polar aprotic solvents (DMSO) enhance solubility due to H-bonding with hydroxyl groups .

Methodological Recommendations

  • Synthesis : Optimize Claisen-Schmidt condensation with microwave-assisted heating to reduce time .
  • Characterization : Combine XRD (for crystallinity) with dynamic light scattering (DLS) to assess purity .
  • Bioactivity : Use zebrafish models for preliminary toxicity screening before mammalian studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.